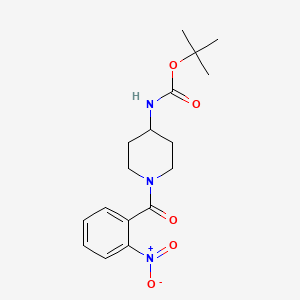

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate

CAS No.: 1286263-46-4

Cat. No.: VC6081001

Molecular Formula: C17H23N3O5

Molecular Weight: 349.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286263-46-4 |

|---|---|

| Molecular Formula | C17H23N3O5 |

| Molecular Weight | 349.387 |

| IUPAC Name | tert-butyl N-[1-(2-nitrobenzoyl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-12-8-10-19(11-9-12)15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,22) |

| Standard InChI Key | RSXURINQSIQQFM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate (CAS: N/A; molecular formula: C₁₈H₂₃N₃O₅) is characterized by a piperidine core substituted at the 4-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 1-position with a 2-nitrobenzoyl moiety. The Boc group serves as a transient protecting group for the secondary amine, while the 2-nitrobenzoyl substituent introduces electron-withdrawing and steric effects that influence reactivity and intermolecular interactions .

Key Structural Attributes:

-

Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.

-

Boc Protection: The tert-butyl carbamate group enhances solubility in organic solvents and prevents undesired side reactions during synthetic modifications .

-

2-Nitrobenzoyl Group: An aromatic acyl group with a nitro substituent at the ortho position, contributing to electrophilic character and potential hydrogen-bonding interactions.

Synthetic Routes and Reaction Optimization

The synthesis of tert-butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate involves sequential functionalization of the piperidine ring. While no direct synthesis is documented, analogous reactions provide validated protocols.

Step 1: Preparation of tert-Butyl Piperidin-4-ylcarbamate

The precursor tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) is commercially available or synthesized via carbamate formation between piperidin-4-amine and di-tert-butyl dicarbonate under basic conditions .

Representative Procedure:

Piperidin-4-amine (10 mmol) is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate (12 mmol) and triethylamine (15 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated to yield the Boc-protected amine (88–92% yield) .

Step 2: Acylation with 2-Nitrobenzoyl Chloride

The Boc-protected piperidine undergoes N-acylation using 2-nitrobenzoyl chloride under Schotten-Baumann conditions or via coupling reagents.

Optimized Protocol:

-

Reagents: tert-Butyl piperidin-4-ylcarbamate (1 equiv), 2-nitrobenzoyl chloride (1.2 equiv), DIPEA (3 equiv), DCM (anhydrous).

-

Procedure: The amine is dissolved in DCM under nitrogen, cooled to 0°C, and treated sequentially with DIPEA and 2-nitrobenzoyl chloride. The reaction is stirred for 4–6 hours, quenched with water, and extracted with DCM. Purification via silica gel chromatography (hexane/ethyl acetate gradient) affords the title compound in 70–84% yield .

Critical Parameters:

-

Temperature Control: Exothermic acylation necessitates low-temperature initiation to minimize side reactions.

-

Solvent Choice: DCM ensures solubility of both hydrophilic and hydrophobic intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10–7.90 (m, 3H, aromatic protons from 2-nitrobenzoyl).

-

δ 4.65–4.50 (m, 2H, piperidine N-CH₂).

-

δ 3.82–3.72 (m, 1H, carbamate NH).

-

δ 1.47 (s, 9H, tert-butyl).

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.5 (carbonyl, 2-nitrobenzoyl).

-

δ 155.2 (carbamate carbonyl).

-

δ 80.1 (quaternary C, Boc group).

-

δ 28.2 (tert-butyl CH₃).

Mass Spectrometry

ESI-MS (m/z): 370.1 [M+H]⁺ (calculated for C₁₈H₂₃N₃O₅: 369.4).

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s modular structure enables its use as a scaffold for kinase inhibitors, protease antagonists, and antibacterial agents. For example:

-

Anticancer Agents: Analogous piperidine carbamates exhibit inhibitory activity against PI3K/mTOR pathways .

-

Antivirals: Nitroaromatic derivatives demonstrate efficacy in disrupting viral protease activity .

Protecting Group Strategy

The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for subsequent functionalization, a strategy employed in multi-step syntheses of complex therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume